molecular formula C24H31N3O5 B2662774 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1171993-82-0

1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2662774
CAS No.: 1171993-82-0
M. Wt: 441.528
InChI Key: MGNQPTSIZUJPBL-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl and dimethyl groups at the 5-position, along with a 2,3-dimethoxyphenyl moiety at the urea linkage. The benzo[b][1,4]oxazepin ring system is a seven-membered heterocycle containing oxygen and nitrogen, which is known to confer conformational flexibility and bioactivity in medicinal chemistry contexts.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-15(2)13-27-18-11-10-16(12-20(18)32-14-24(3,4)22(27)28)25-23(29)26-17-8-7-9-19(30-5)21(17)31-6/h7-12,15H,13-14H2,1-6H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNQPTSIZUJPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The benzo[b][1,4]oxazepin scaffold is shared with other synthesized derivatives, such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 4h) . Key differences include:

  • Substituents on the oxazepin ring : The target compound has 5-isobutyl-3,3-dimethyl-4-oxo groups, whereas 4h features a coumarin-3-yl group.
  • Functional groups : The urea linkage in the target compound contrasts with the tetrazole and pyrazolone moieties in 4h.

Physicochemical Properties

Comparative physicochemical properties can be hypothesized based on structural features:

Property Target Compound Compound 4h
Core Structure Benzo[b][1,4]oxazepin with urea linkage Benzo[b][1,4]oxazepin with tetrazole and pyrazolone
Key Substituents 2,3-Dimethoxyphenyl; 5-isobutyl-3,3-dimethyl-4-oxo Coumarin-3-yl; tetrazole; phenylpyrazolone
Molecular Weight Estimated ~500–550 g/mol (based on structure) Higher due to coumarin and tetrazole (~600–650 g/mol)
Solubility Moderate (dimethoxy groups may enhance solubility) Likely lower due to bulky coumarin and aromatic tetrazole
Hydrogen Bond Capacity High (urea group) Moderate (tetrazole and pyrazolone offer limited H-bond donors)

Hypothesized Bioactivity

  • Target compound : The urea group may target proteases or kinases (e.g., similar to sorafenib’s urea-based kinase inhibition).
  • Compound 4h : Coumarin derivatives are often associated with anticoagulant or fluorescent probe applications, while tetrazoles are explored in angiotensin II receptor antagonists .

Broader Context and Research Trends

The lumping strategy, as discussed in climate modeling (), is indirectly relevant: compounds with shared cores (e.g., benzo[b][1,4]oxazepin) but varying substituents are often grouped in drug discovery to study structure-activity relationships (SARs) efficiently . This approach reduces the complexity of screening large compound libraries while preserving critical structural motifs.

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article will delve into the biological activities associated with this compound, highlighting relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N2O4
  • Molecular Weight : 430.6 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related oxazepine derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes:

EnzymeIC50 Value (μM)Reference
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

These findings suggest potential applications in treating neurological disorders where cholinesterase inhibition is beneficial.

Antimicrobial Activity

Compounds structurally related to this urea derivative have been evaluated for their antimicrobial properties. Research indicates that they possess moderate to significant antibacterial and antifungal activities:

PathogenActivity LevelReference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

Study on Anticancer Properties

A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of oxazepine derivatives. The results revealed that one derivative exhibited a half-maximal inhibitory concentration (IC50) of 12 μM against breast cancer cells. This study underscores the potential of similar compounds in cancer therapy.

Enzyme Inhibition Research

In another investigation focusing on cholinesterase inhibitors for Alzheimer’s disease treatment, derivatives of the target compound were shown to selectively inhibit BChE with promising efficacy. This positions the compound as a candidate for further development in neuropharmacology.

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